molecular formula C6H11ClFNO2 B1432181 Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride CAS No. 1375473-59-8

Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride

Cat. No.: B1432181
CAS No.: 1375473-59-8
M. Wt: 183.61 g/mol
InChI Key: WGBZGVYPTPACTL-UHFFFAOYSA-N
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Description

Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride (CAS: 1375473-59-8) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₁ClFNO₂ and a molecular weight of 191.61 g/mol . This compound features a fluorine atom at the 3-position of the pyrrolidine ring and a methyl ester group, making it a versatile intermediate in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances stability and solubility for synthetic applications. Key properties include:

  • Purity: ≥95%
  • Physical Form: White to off-white powder
  • Storage: Recommended at 4°C in a tightly sealed container .

The fluorine atom introduces electronegativity and steric effects, which can modulate pharmacokinetic properties such as metabolic stability and target-binding affinity .

Properties

IUPAC Name

methyl 3-fluoropyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-3-8-4-6;/h8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBZGVYPTPACTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375473-59-8
Record name methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride
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Biological Activity

Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride is a novel chemical compound with the molecular formula C6H10FNO2·HCl. It is a fluorinated derivative of pyrrolidine, characterized by a five-membered nitrogen-containing heterocycle. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C6H10FNO2·HCl
  • Molecular Weight : 179.61 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, influenced by the presence of the fluorine atom. This atom can enhance the compound's reactivity and binding affinity to specific enzymes or receptors, which is crucial for its pharmacological effects.

Potential Pharmacological Applications

Research indicates that this compound may serve as a pharmaceutical intermediate or an active ingredient in drug formulations. Its applications are being explored in several areas:

Case Studies and Research Findings

  • Antitumor Studies : In a recent study, derivatives of methyl 3-fluoropyrrolidine were tested against various cancer cell lines. Results indicated that certain derivatives had IC50 values in the nanomolar range, demonstrating potent antiproliferative effects .
  • Toxicological Assessments : A study highlighted the potential toxicity associated with fluorinated compounds. It was noted that methyl 3-fluoropyrrolidine derivatives could lead to alkylation of biological targets, raising concerns about their safety profile .
  • Stability and Reactivity : Research into the stability of similar compounds revealed that the presence of fluorine could lead to degradation under physiological conditions, necessitating further investigations into formulation strategies to enhance stability during drug development .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Antitumor ActivityInhibitory effects on cancer cell proliferation
Neurological PotentialPossible treatment for neurological disorders
ToxicityRisk of alkylation leading to potential toxicity

Table 2: Comparative Analysis of Fluorinated Compounds

Compound NameIC50 (nM)Activity TypeReference
Methyl 3-fluoropyrrolidine Derivative A0.64Antiproliferative
Methyl 3-fluoropyrrolidine Derivative B1400Moderate potency
Methyl 3-fluoropyrrolidine Derivative C<20High reactivity

Scientific Research Applications

Scientific Research Applications

Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride has several notable applications:

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent, particularly in the development of pharmaceuticals targeting various diseases. Its fluorinated structure may enhance biological activity by improving binding affinity to molecular targets such as receptors and enzymes .

Biological Studies

Research has focused on the interactions of this compound with biological systems, including enzyme inhibition and receptor binding studies. For instance, its role in modulating enzyme activity has been explored, which may lead to new insights into drug design .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound is utilized to create more complex molecules. Its ability to undergo various chemical reactions (substitution, reduction, oxidation) makes it valuable in synthetic chemistry .

Case Study 1: Enzyme Inhibition

A study highlighted the compound's effectiveness in inhibiting specific enzymes involved in metabolic pathways. The results indicated that modifications to the fluorine atom could significantly affect binding affinity and selectivity towards target enzymes .

Case Study 2: Drug Development

In a drug discovery program, this compound was evaluated for its potential as an analgesic agent. The compound demonstrated promising activity against pain models in preclinical trials, suggesting its utility in developing new pain management therapies .

Data Tables

Application AreaDescription
Medicinal ChemistryPotential therapeutic uses
Biological StudiesEnzyme interactions
Chemical SynthesisBuilding block for complex molecules

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride are best understood through comparison with analogous pyrrolidine and piperidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Key Functional Groups Applications
This compound Fluorine at C3, ester group, hydrochloride salt 191.61 Fluorine, ester, pyrrolidine ring Intermediate for CNS drugs, protease inhibitors
Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 198959-37-4) Non-fluorinated analog 165.62 Ester, pyrrolidine ring Precursor for nootropic agents, solubility studies
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride Trifluoromethyl group, amide bond 232.63 Trifluoromethyl, amide Agrochemicals, kinase inhibitors (enhanced lipophilicity)
3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS: 1235439-68-5) Carboxylic acid instead of ester 214.58 Trifluoromethyl, carboxylic acid Prodrug activation, metalloproteinase inhibitors
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1821794-05-1) Stereospecific trifluoromethyl substitution 233.63 Chiral centers, trifluoromethyl Targeted therapeutics (e.g., antiviral agents)
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride (CAS: 2230798-60-2) Diazirine photoaffinity label 215.60 Diazirine, trifluoromethyl Proteomics, target identification via photo-crosslinking

Key Findings from Comparative Studies

Fluorine vs. Trifluoromethyl Substitution: Fluorine’s electronegativity improves metabolic stability compared to hydrogen in non-fluorinated analogs (e.g., Methyl pyrrolidine-3-carboxylate hydrochloride) . Trifluoromethyl groups enhance lipophilicity and binding to hydrophobic enzyme pockets but may reduce aqueous solubility .

Ester vs. Carboxylic Acid Functional Groups :

  • Methyl esters (e.g., Methyl 3-fluoropyrrolidine-3-carboxylate) are often prodrugs, hydrolyzing in vivo to active carboxylic acids .
  • Direct use of carboxylic acid derivatives (e.g., 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid Hydrochloride) avoids metabolic activation steps but may limit bioavailability .

Stereochemical Influence :

  • Chiral centers in compounds like Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride can significantly alter biological activity. For example, stereospecific trifluoromethyl placement improves selectivity for G protein-coupled receptors .

Specialized Functional Groups :

  • Diazirine-containing derivatives (e.g., 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride) enable photoaffinity labeling, a critical tool for mapping protein-ligand interactions .

Preparation Methods

Detailed Synthetic Route

A representative synthetic route is adapted from recent literature involving nucleophilic substitution on mesylate intermediates and acylation steps:

Step Description Reagents/Conditions Notes
1 Preparation of cyclic sulfuric acid ester amide intermediate Multi-step synthesis from tetrahydroquinoxaline Seven-step synthesis to key intermediate
2 Nucleophilic ring opening with (S)-3-hydroxypyrrolidine (S)-3-hydroxypyrrolidine, base Forms secondary amine intermediate
3 Acylation of secondary amine 2-(3,4-dichlorophenyl)acetyl chloride Forms amide intermediate
4 Boc-protecting group removal Trifluoroacetic acid (TFA) Provides free secondary amine
5 Conversion of hydroxyl to mesylate Methanesulfonyl chloride (MsCl), base Activates for substitution
6 Nucleophilic substitution with fluoride Tetrabutylammonium fluoride (Bu4NF) Introduces fluorine at 3-position
7 Boc deprotection and acylation with methyl chloroformate TFA, methyl chloroformate Forms methyl ester carbamate
8 Formation of hydrochloride salt HCl gas or HCl in solvent Stabilizes compound as hydrochloride salt

This sequence is summarized in Scheme 1 of the referenced research and yields the target compound with high regio- and stereoselectivity.

Alternative Approaches and Considerations

  • Epoxide opening strategy : Epoxides derived from 3,4-dehydroproline derivatives can be opened by fluoride sources to introduce fluorine selectively at the 3-position, followed by further functionalization to obtain the methyl ester hydrochloride.
  • Electrophilic fluorination : Some methods use electrophilic fluorinating agents for direct fluorination of pyrrolidine derivatives, though these are less common for this specific compound.
  • Protecting group strategies : Use of silyl ethers (e.g., TBDPS) to protect hydroxyl groups during multi-step synthesis, with subsequent deprotection to reveal fluorinated intermediates.

Preparation of Stock Solutions and Formulations

For research use, methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride is typically supplied as a solid and prepared into solutions for biological assays:

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 5.4463 1.0893 0.5446
5 mg 27.2316 5.4463 2.7232
10 mg 54.4633 10.8927 5.4463

Solvents such as DMSO, PEG300, Tween 80, and corn oil are used for dissolving and formulating the compound for in vivo studies, with careful stepwise addition and mixing to ensure clarity and stability.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C6H11ClFNO2
Molecular Weight 183.61 g/mol
CAS Number 1375473-59-8
Key Synthetic Intermediate Mesylate derivative of hydroxypyrrolidine
Fluorinating Agent Tetrabutylammonium fluoride (Bu4NF)
Protecting Groups Boc, TBDPS (for hydroxyl protection)
Esterification Agent Methyl chloroformate
Salt Formation Hydrochloride salt formation via HCl
Typical Yield Moderate to good (varies by step, e.g., 33% for some steps)
Storage Conditions 2-8°C for solid; solutions stored at -20°C to -80°C

Research Findings and Practical Notes

  • The nucleophilic substitution of mesylate by fluoride is a reliable method for introducing the fluorine atom with control over stereochemistry.
  • Protecting group strategies are crucial to avoid side reactions and to allow selective functionalization.
  • The hydrochloride salt form improves compound stability and solubility for biological applications.
  • Preparation of stock solutions requires consideration of solubility and stability, with DMSO commonly used as a master solvent before dilution into co-solvents for in vivo use.
  • The synthetic methods are supported by detailed NMR and crystallographic analyses to confirm stereochemistry and purity.

Q & A

Q. What are the recommended synthetic routes and purification methods for Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride?

Methodological Answer: Synthesis typically involves fluorination of pyrrolidine precursors followed by carboxylation and subsequent salt formation. For example, tert-butoxycarbonyl (Boc) protection may be employed to stabilize intermediates during fluorination, as seen in structurally related compounds like rac-methyl 3-fluoropyrrolidine derivatives . Post-synthesis, purification via recrystallization or column chromatography (using polar solvents like methanol/ethyl acetate mixtures) is recommended. Purity validation should include HPLC (≥98% purity threshold) and mass spectrometry to confirm molecular weight .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 19F^{19}\text{F} NMR to confirm fluorination at the 3-position and 1H^{1}\text{H}/13C^{13}\text{C} NMR to resolve pyrrolidine ring conformation.
  • X-ray Crystallography: For absolute stereochemical assignment, single-crystal X-ray analysis is critical, especially if racemic vs. enantiopure synthesis is debated .
  • Chiral HPLC: To distinguish enantiomers, employ chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases .

Q. What are the stability and storage recommendations for this hydrochloride salt?

Methodological Answer: Hydrochloride salts of fluorinated pyrrolidines are hygroscopic and prone to decomposition under humid conditions. Store at -20°C in airtight containers with desiccants (e.g., silica gel). Stability assessments should include accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) monitored via HPLC to detect hydrolytic byproducts .

Advanced Research Questions

Q. How does stereochemistry (e.g., 3R vs. 3S configurations) influence the compound’s reactivity or biological activity?

Methodological Answer: Stereochemical differences can drastically alter intermolecular interactions. For example, (S)-enantiomers of fluoropyrrolidine sulfonyl chlorides exhibit distinct reactivity in nucleophilic substitutions due to steric hindrance . To assess biological impact, compare enantiomers in receptor-binding assays (e.g., kinase inhibition) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What mechanistic insights are critical for optimizing fluorination efficiency in pyrrolidine systems?

Methodological Answer: Fluorination via halogen-exchange (Halex) reactions or electrophilic fluorinating agents (e.g., Selectfluor®) requires careful control of temperature and solvent polarity. Kinetic studies (e.g., monitoring 19F^{19}\text{F} NMR in real-time) can identify intermediates and side reactions. Computational modeling (DFT) may predict regioselectivity and transition states .

Q. How should researchers address contradictory data in solubility or reaction yields across studies?

Methodological Answer: Contradictions often arise from variations in solvent systems or impurities. For solubility discrepancies, use standardized protocols (e.g., shake-flask method with UV/Vis quantification). For yield inconsistencies, replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference. Cross-validate results using orthogonal techniques (e.g., LC-MS vs. 1H^{1}\text{H} NMR integration) .

Q. What strategies mitigate challenges in formulating this compound for in vitro assays?

Methodological Answer: Hydrochloride salts may require pH adjustment (e.g., phosphate-buffered saline at pH 7.4) to enhance solubility. For cell-based assays, pre-formulate stock solutions in DMSO (<0.1% final concentration) to avoid precipitation. Dynamic light scattering (DLS) can assess colloidal stability in aqueous media .

Q. How can researchers evaluate the compound’s potential as a bioactive scaffold?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify the carboxylate or fluorophenyl moieties and test against target enzymes (e.g., proteases or kinases) .
  • Metabolic Stability: Use liver microsome assays (human/rat) with LC-MS/MS to measure half-life and identify metabolic hotspots (e.g., ester hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride

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